Ricinelaidic acid
Overview
Description
Ricinelaidic acid, also known as (9E,12R)-12-Hydroxyoctadec-9-enoic acid, is an unsaturated omega-9 trans fatty acid. It is the trans-isomer of ricinoleic acid, which is a major component of castor oil. This compound is notable for its unique structural properties, which include a hydroxyl group and a trans double bond, making it a subject of interest in various scientific fields .
Mechanism of Action
Target of Action
Ricinelaidic acid, an unsaturated omega-9 trans fatty acid , is known to act as an antagonist of leukotriene B4 (LTB4) receptors . These receptors are found in human neutrophils , which are a type of white blood cell that plays a crucial role in the body’s immune response.
Mode of Action
This compound interacts with LTB4 receptors, inhibiting chemotaxis and calcium flux induced by LTB4 in isolated human neutrophils . Chemotaxis is the movement of cells towards or away from a chemical stimulus, while calcium flux is a process that involves the movement of calcium ions into or out of cells. By inhibiting these processes, this compound can modulate the immune response.
Result of Action
The primary result of this compound’s action is the modulation of the immune response through its antagonistic effect on LTB4 receptors . By inhibiting chemotaxis and calcium flux in human neutrophils, it can potentially influence the body’s response to inflammation and other immune challenges.
Biochemical Analysis
Biochemical Properties
Ricinelaidic acid plays a significant role in biochemical reactions, particularly in the formation of organogels. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound can act as a ligand for leukotriene B4 receptors, inhibiting leukotriene B4-induced chemotaxis and calcium flux in isolated human neutrophils . Additionally, it forms organogels with vegetable oils, where its concentration significantly influences gelation kinetics and gel rheology .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit leukotriene B4-induced chemotaxis in human neutrophils, thereby modulating immune responses . Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by interacting with specific receptors and enzymes. Its impact on cell function includes altering the motility and contraction of smooth muscle cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an antagonist to leukotriene B4 receptors, inhibiting the receptor-mediated signaling pathways . This inhibition leads to a decrease in chemotaxis and calcium flux in neutrophils. Additionally, this compound can form hydrogen bonds with other molecules, contributing to its ability to form organogels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound are influenced by temperature and concentration. For example, the gelation kinetics and structure of this compound-organogels are temperature-dependent, with significant changes observed at different temperatures and concentrations . Long-term effects on cellular function have also been noted, with no apparent changes in gel microstructure during 28 days of storage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, general principles from related compounds suggest that higher doses may lead to toxic or adverse effects. It is essential to determine the threshold effects and safe dosage levels to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as hydroxylases and acyltransferases. For instance, the hydroxylation of this compound by specific enzymes can lead to the formation of other bioactive compounds . Additionally, this compound can influence metabolic flux and metabolite levels by interacting with key enzymes in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments . The transport and distribution mechanisms are crucial for understanding the bioavailability and efficacy of this compound in various applications.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ricinelaidic acid can be synthesized through the elaidinization of methyl ricinoleate. This process involves the use of a nitrite-nitric acid solution, followed by fractional crystallization of methyl ricinelaidate and its subsequent hydrolysis to this compound . Another method involves the photochemical conversion of ricinoleic acid using diphenyl disulfide and hexane under irradiation with a medium-pressure mercury lamp .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of commercially available technical grade ricinoleic acid, which is then subjected to photochemical reactions and subsequent purification steps to yield this compound .
Chemical Reactions Analysis
Types of Reactions
Ricinelaidic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The double bond can be reduced to form a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 12-Ketoelaidic acid.
Reduction: Saturated fatty acids.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ricinelaidic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ricinoleic acid: The cis-isomer of ricinelaidic acid, found in castor oil.
12-Ketoelaidic acid: An oxidized derivative of this compound.
Ricinelaidyl alcohol: A reduced form of this compound.
Uniqueness
This compound is unique due to its trans configuration and the presence of a hydroxyl group, which imparts distinct chemical and physical properties compared to its cis-isomer, ricinoleic acid . This uniqueness makes it valuable in various applications, from industrial to medicinal research.
Properties
IUPAC Name |
(E,12R)-12-hydroxyoctadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-XLNAKTSKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C/CCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316395 | |
Record name | Ricinelaidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540-12-5 | |
Record name | Ricinelaidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=540-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ricinelaidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ricinelaidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801316395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RICINELAIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O64E391KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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